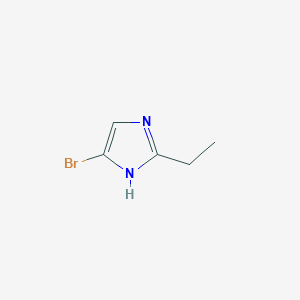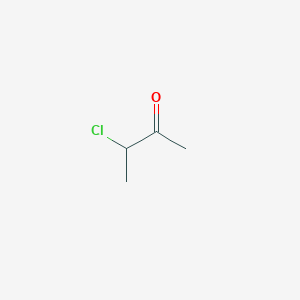![molecular formula C14H23BrCl2N2 B129613 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline CAS No. 10076-98-9](/img/structure/B129613.png)
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, also known as 4-bromo-2-cyclohexylmethylaminobenzenemethanamine, is an organic compound with a variety of potential applications. It is a cyclic amine that has been studied for its potential use in pharmaceuticals, as a corrosion inhibitor, and as a reagent in organic synthesis. This compound has been studied extensively and has been found to have a number of interesting properties that make it a useful tool in a variety of scientific fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
One area of application involves the synthesis of heterocyclic compounds. For instance, substituted 2-aminothiazoles and 2-aminoselenazoles have been synthesized through procedures involving anilines, which are converted into arenediazonium bromides and then reacted with ketones in the presence of copper(II) bromide to produce various heterocyclic compounds. These methods demonstrate the utility of brominated anilines in constructing complex molecules with potential applications in pharmaceuticals and agrochemicals (Ostapiuk et al., 2022).
Spectroscopic Studies
In spectroscopic studies, compounds similar to 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline have been analyzed to understand their molecular structure and vibrational frequencies. For example, the FTIR and FTRaman spectra of 2-bromo-4-methylaniline were investigated using various computational methods, contributing to the understanding of the effects of bromine and other substituents on molecular vibrations and geometry (Ramalingam et al., 2010).
Chemical Reactions and Mechanisms
Research on the reactivity and mechanisms of similar brominated anilines provides insights into their potential applications in synthetic chemistry. For example, studies on the reactions of N- and C-alkenylanilines with halogens have led to the synthesis of indole heterocycles, demonstrating the versatility of brominated anilines in constructing complex heterocyclic systems with potential applications in medicinal chemistry and material science (Gataullin et al., 2005).
Material Science
In material science, brominated anilines serve as precursors in the synthesis of dyes and functional materials. For example, the synthesis of 4-bromo-3-methylanisole, a precursor to important heat and pressure-sensitive dyes, demonstrates the role of brominated anilines in the development of materials for thermal paper manufacturing (Xie et al., 2020).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves the reaction of 4-bromo-2-nitroaniline with cyclohexylmethylamine followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "4-bromo-2-nitroaniline", "cyclohexylmethylamine", "reducing agent (e.g. hydrogen gas and palladium on carbon catalyst)" ], "Reaction": [ "Step 1: 4-bromo-2-nitroaniline is reacted with cyclohexylmethylamine in a suitable solvent (e.g. ethanol) and under reflux conditions to yield 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]nitrobenzene.", "Step 2: The nitro compound is then reduced to the corresponding amine using a suitable reducing agent (e.g. hydrogen gas and palladium on carbon catalyst) to yield 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline.", "Step 3: The product is purified by recrystallization or column chromatography to obtain the final pure compound." ] } | |
CAS-Nummer |
10076-98-9 |
Molekularformel |
C14H23BrCl2N2 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H21BrN2.2ClH/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16;;/h7-9,13H,2-6,10,16H2,1H3;2*1H |
InChI-Schlüssel |
LHQFZULKWZYYKM-UHFFFAOYSA-N |
SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2 |
Kanonische SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2.Cl.Cl |
Synonyme |
2-Amino-5-bromo-N-cyclohexyl-N-methylbenzenemethanamine Hydrochloride; 5-Bromo-Nα-cyclohexyl-Nα-methyltoluene-α,2-diamine Dihydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

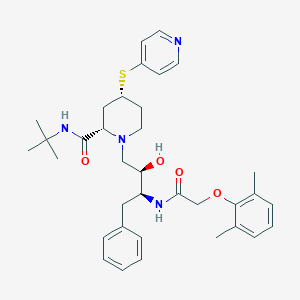
![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)
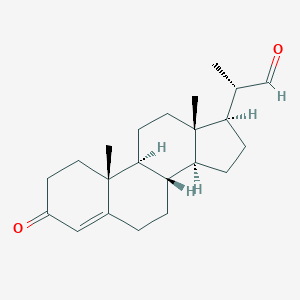
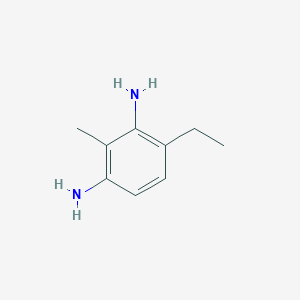
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
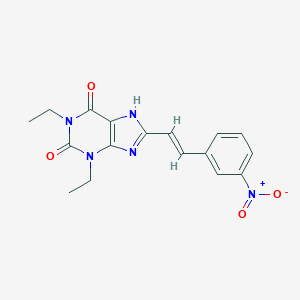
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
